Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate
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Overview
Description
Dimethyl bicyclo[222]oct-5-ene-2,3-dicarboxylate is an organic compound with the molecular formula C12H16O4 It is a derivative of bicyclo[222]octene, featuring two ester groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate can be synthesized through the Diels-Alder reaction between cyclohexadiene and maleic anhydride, followed by esterification with methanol. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale Diels-Alder reactions in continuous flow reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide or sodium ethoxide are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include diacids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a biochemical probe and in the development of bioactive molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism by which dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate exerts its effects involves interactions with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride
- Dimethyl bicyclo[2.2.0]hex-5-ene-2,3-dicarboxylate
Uniqueness
Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate is unique due to its specific ester functional groups and the stability conferred by its bicyclic structure. This makes it particularly useful in applications requiring high thermal and chemical stability .
Properties
CAS No. |
31517-37-0 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C12H16O4/c1-15-11(13)9-7-3-5-8(6-4-7)10(9)12(14)16-2/h3,5,7-10H,4,6H2,1-2H3 |
InChI Key |
FPRGHVZMTXXTRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2CCC(C1C(=O)OC)C=C2 |
Origin of Product |
United States |
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